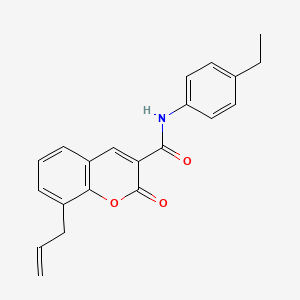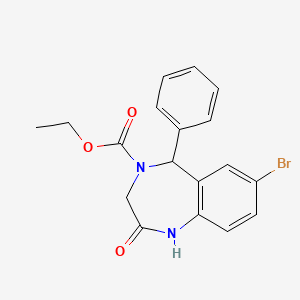
N-(but-3-yn-1-yl)benzamide
Overview
Description
“N-(but-3-yn-1-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamide compounds can undergo various chemical reactions. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods such as MS, high resolution (HR)-MS, IR, 1H- and 13C-NMR .Scientific Research Applications
Synthesis and Bioactivities
A study by Zhu et al. (2013) described the synthesis and bioactivities of novel N-(4-(2-aryloxythiazol-5-yl)but-3-yn-2-yl)benzamide derivatives. These compounds showed significant control of Sclerotinia sclerotiorum and herbicidal activities against B. campestris. The study also discussed the structure-activity relationships of these compounds (Zhu et al., 2013).
Antitumor and Bioactivities
In 2015, Bin H. reported the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, highlighting its potential antitumor effect and excellent bioactivities. The compound was synthesized from commercially available raw materials through multiple steps, yielding a product with confirmed structure and bioactivity (Bin, 2015).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. They focused on the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior, using a crystal engineering approach (Yadav & Ballabh, 2020).
Alkaline Phosphatase Inhibitors
Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated their inhibitory effects against alkaline phosphatase. These molecules exhibited potent inhibitory effects and were considered nontoxic, suggesting potential medicinal applications (Abbasi et al., 2019).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) studied a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. They demonstrated a specific compound's ability to undergo a color transition in response to fluoride anion, indicating its potential as a naked-eye detector in solution (Younes et al., 2020).
Metal Chelates
Angulo-Cornejo et al. (2000) described the synthesis of N-benzothiazol-2-yl-benzamide, N-benzoxazol-2-yl-benzamide, and N-(1H-benzimidazol-2-yl)-benzamide. These compounds formed metal chelates with various metals and were characterized by spectroscopic methods, indicating their potential in metal coordination chemistry (Angulo-Cornejo et al., 2000).
Photocatalytic Degradation
Torimoto et al. (1996) investigated the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2 and TiO2-loaded adsorbent supports as photocatalysts. Their study revealed that adsorbent supports enhanced the rate of mineralization and reduced the concentration of solution-phase intermediates, suggesting applications in environmental remediation (Torimoto et al., 1996).
Selective Inhibition of Human Aldosterone Synthase
Zimmer et al. (2011) synthesized a series of N-(Pyridin-3-yl)benzamides and evaluated them as inhibitors of human aldosterone synthase (CYP11B2). They identified highly selective CYP11B2 inhibitors, demonstrating their potential in the study of human steroid biosynthesis (Zimmer et al., 2011).
Mechanism of Action
Target of Action
N-(but-3-yn-1-yl)benzamide, also known as Benzamide, N-3-butynyl- (9CI), primarily targets the serotonergic system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The compound’s interaction with this system suggests its potential use in treating disorders related to these functions.
Mode of Action
The compound interacts with its targets by modulating the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors . The modulation of these receptors is associated with antidepressant-like effects .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonergic system . It is involved in the modulation of serotonin, a key neurotransmitter in this system. The compound’s effect on this system can lead to changes in various physiological functions, from mood regulation to gastrointestinal motility.
Pharmacokinetics
It is known that the compound exhibits a low potential for inducing acute toxicity in adult female swiss mice .
Result of Action
The primary result of this compound’s action is an antidepressant-like effect . This effect is observed in both the forced swimming test (FST) and tail suspension test (TST), common behavioral tests used to evaluate antidepressant-like activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the serotonergic system . .
Safety and Hazards
Future Directions
Benzamide derivatives have potential for further development in various fields. For example, they can be used in the synthesis of therapeutic agents . Additionally, novel benzamide compounds can be designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
For instance, some benzamides have shown potential antidepressant effects, suggesting interactions with the serotonergic and noradrenergic systems .
Cellular Effects
N-(but-3-yn-1-yl)benzamide may influence various types of cells and cellular processes. For example, certain benzamides have shown potential antidepressant-like effects in mice, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that benzamides may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s plausible that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. For instance, certain benzamides have shown antidepressant-like effects in mice at specific dosages .
Metabolic Pathways
Benzamides may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s plausible that the compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
properties
IUPAC Name |
N-but-3-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPALZYJBUSCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443954 | |
| Record name | N-(But-3-yn-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
323581-08-4 | |
| Record name | N-(But-3-yn-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3406366.png)


![1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B3406381.png)
![Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3406386.png)

![butyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3406397.png)

![ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3406407.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B3406421.png)

![Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3406452.png)
![(E)-2-(sec-butylamino)-9-methyl-3-(((4-nitrophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406455.png)
![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)